molecular formula C8H20INO B147035 (2-Hydroxyethyl)triethylammonium iodide CAS No. 5957-17-5

(2-Hydroxyethyl)triethylammonium iodide

Cat. No.: B147035
CAS No.: 5957-17-5
M. Wt: 273.16 g/mol
InChI Key: XQDHXDORJFXNDX-UHFFFAOYSA-M
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Description

(2-Hydroxyethyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C8H20INO. It is also known as triethylcholine iodide. This compound is characterized by the presence of a hydroxyethyl group attached to a triethylammonium ion, with iodide as the counterion. It is commonly used in various chemical and biological research applications due to its unique properties.

Scientific Research Applications

(2-Hydroxyethyl)triethylammonium iodide is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.

    Biology: The compound is employed in studies involving cell membrane permeability and ion transport.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Safety and Hazards

“(2-Hydroxyethyl)triethylammonium iodide” is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor if they feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)triethylammonium iodide can be synthesized through the reaction of triethylamine with ethylene oxide, followed by the addition of hydroiodic acid. The reaction proceeds as follows:

  • Triethylamine reacts with ethylene oxide to form (2-hydroxyethyl)triethylammonium hydroxide.
  • The resulting hydroxide is then treated with hydroiodic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:

  • Mixing triethylamine and ethylene oxide in a controlled environment.
  • Adding hydroiodic acid to the reaction mixture.
  • Purifying the product through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)triethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted ammonium salts.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)trimethylammonium iodide
  • (2-Hydroxyethyl)dimethylammonium chloride
  • Choline chloride

Uniqueness

(2-Hydroxyethyl)triethylammonium iodide is unique due to its specific structure, which includes a hydroxyethyl group and three ethyl groups attached to the ammonium ion. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

triethyl(2-hydroxyethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.HI/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDHXDORJFXNDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-61-4 (Parent)
Record name Triethylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00884206
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-17-5
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5957-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylcholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXYETHYL)-TRIETHYLAMMONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6N6ZR53C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 200 g of acetone, 117 g of N,N-diethylethanolamine and 116 g of iodomethane were dissolved. The solution was left for one day. The precipitated white solid was filtered off, and dispersed in 200 g of acetone again. The dispersion was filtered off, and dried to obtain 210 g of N,N,N-triethyl-N-(2-hydroxyethyl)ammonium iodide.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxyethyl)triethylammonium iodide
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Customer
Q & A

Q1: How does (2-Hydroxyethyl)triethylammonium iodide, as a precursor to a cholinergic false transmitter, potentially affect cholinergic neurotransmission?

A1: While the provided research paper [] focuses on triethylcholine, this compound, due to its structural similarity, could also potentially act as a precursor to a cholinergic false transmitter.

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